Cas no 1803589-37-8 (sulfuric acid)

sulfuric acid structure

商品名:sulfuric acid

CAS番号:1803589-37-8

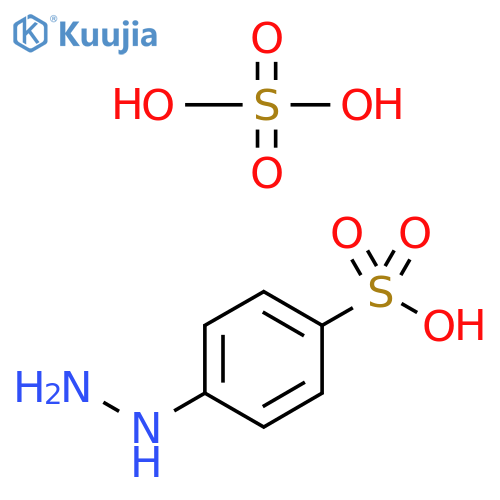

MF:C6H10N2O7S2

メガワット:286.282799243927

MDL:MFCD06252355

CID:5172072

PubChem ID:112756674

sulfuric acid 化学的及び物理的性質

名前と識別子

-

- sulfuric acid

-

- MDL: MFCD06252355

- インチ: 1S/C6H8N2O3S.H2O4S/c7-8-5-1-3-6(4-2-5)12(9,10)11;1-5(2,3)4/h1-4,8H,7H2,(H,9,10,11);(H2,1,2,3,4)

- InChIKey: HUIYEJXHXMDYTO-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(NN)=CC=1)(O)(=O)=O.S(O)(O)(=O)=O

sulfuric acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-30022-2.5g |

bis(4-hydrazinylbenzene-1-sulfonic acid), sulfuric acid |

1803589-37-8 | 95% | 2.5g |

$20.0 | 2023-09-06 | |

| Enamine | EN300-30022-1g |

bis(4-hydrazinylbenzene-1-sulfonic acid), sulfuric acid |

1803589-37-8 | 95% | 1g |

$19.0 | 2023-09-06 | |

| 1PlusChem | 1P019LMR-10g |

bis(4-hydrazinylbenzene-1-sulfonic acid), sulfuric acid |

1803589-37-8 | 95% | 10g |

$87.00 | 2023-12-20 | |

| 1PlusChem | 1P019LMR-1g |

bis(4-hydrazinylbenzene-1-sulfonic acid), sulfuric acid |

1803589-37-8 | 95% | 1g |

$83.00 | 2024-06-18 | |

| Enamine | EN300-30022-5g |

bis(4-hydrazinylbenzene-1-sulfonic acid), sulfuric acid |

1803589-37-8 | 95% | 5g |

$21.0 | 2023-09-06 | |

| Enamine | EN300-30022-5.0g |

bis(4-hydrazinylbenzene-1-sulfonic acid), sulfuric acid |

1803589-37-8 | 95% | 5.0g |

$21.0 | 2023-02-14 | |

| Enamine | EN300-30022-1.0g |

bis(4-hydrazinylbenzene-1-sulfonic acid), sulfuric acid |

1803589-37-8 | 95% | 1g |

$0.0 | 2023-06-08 | |

| 1PlusChem | 1P019LMR-5g |

bis(4-hydrazinylbenzene-1-sulfonic acid), sulfuric acid |

1803589-37-8 | 95% | 5g |

$86.00 | 2023-12-20 | |

| Enamine | EN300-30022-0.25g |

bis(4-hydrazinylbenzene-1-sulfonic acid), sulfuric acid |

1803589-37-8 | 95% | 0.25g |

$19.0 | 2023-09-06 | |

| Enamine | EN300-30022-0.5g |

bis(4-hydrazinylbenzene-1-sulfonic acid), sulfuric acid |

1803589-37-8 | 95% | 0.5g |

$19.0 | 2023-09-06 |

sulfuric acid 関連文献

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

1803589-37-8 (sulfuric acid) 関連製品

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量